molecular formula C18H17N3O2 B2799894 N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1029764-00-8

N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2799894
CAS No.: 1029764-00-8
M. Wt: 307.353
InChI Key: AQUYWLLHUMHOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of 2-methylquinazolin-4-ol: This intermediate is synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Acetylation: The 2-methylquinazolin-4-ol is then acetylated using acetic anhydride to form 2-acetoxy-2-methylquinazoline.

    Substitution Reaction: The final step involves the substitution of the acetoxy group with N-(p-tolyl)acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-methylquinazolin-4-ol: An intermediate in the synthesis of the target compound.

    Quinazolinone derivatives: A broad class of compounds with similar biological activities.

Uniqueness

N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazolinone core with an acetamide moiety enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-7-9-14(10-8-12)21-17(22)11-23-18-15-5-3-4-6-16(15)19-13(2)20-18/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUYWLLHUMHOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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